molecular formula C21H20N2O4 B2866504 (E)-ethyl 4-(2-cyano-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamido)benzoate CAS No. 488107-42-2

(E)-ethyl 4-(2-cyano-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamido)benzoate

Cat. No.: B2866504
CAS No.: 488107-42-2
M. Wt: 364.401
InChI Key: OSLUJXRAUGRGQN-RVDMUPIBSA-N
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Description

The compound (E)-ethyl 4-(2-cyano-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamido)benzoate is a structurally complex molecule featuring:

  • Ethyl benzoate core: A para-substituted ethyl benzoate group.
  • Acrylamido linker: A cyano-substituted acrylamido bridge connecting the benzoate and furan moieties.
  • Modified furan: A 5-(2-methylcyclopropyl)-substituted furan ring, introducing steric and electronic effects due to the strained cyclopropane structure.
  • Stereochemistry: The (E)-configuration at the double bond of the acrylamido group, critical for spatial orientation and intermolecular interactions.

Properties

IUPAC Name

ethyl 4-[[(E)-2-cyano-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-3-26-21(25)14-4-6-16(7-5-14)23-20(24)15(12-22)11-17-8-9-19(27-17)18-10-13(18)2/h4-9,11,13,18H,3,10H2,1-2H3,(H,23,24)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLUJXRAUGRGQN-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3CC3C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3CC3C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Benzoate Derivatives with Varied Linkers and Substituents ()

Compounds I-6501, I-6502, I-6602, and I-6702 from Molecules (2011) share the ethyl benzoate core but differ in substituents and linkers:

Compound Substituent/Linker Heterocyclic Moiety Key Features
I-6501 5-(3-methylisoxazol-5-ylamino)pentylthio Isoxazole Thioether linker; potential for sulfur-mediated interactions
I-6502 5-(3-methylisoxazol-5-ylamino)pentyloxy Isoxazole Ether linker; enhanced solubility
I-6602 3-(2-(3-methylisoxazol-5-yl)ethoxy)propoxy Isoxazole Branched propoxy chain; increased flexibility
I-6702 3-(1,3-dioxo-isoquinolin-2-yl)propoxy Isoquinoline Rigid isoquinoline; π-π stacking potential
Target 2-Cyanoacrylamido 5-(2-methylcyclopropyl)furan Cyclopropane-induced rigidity; (E)-stereochemistry

Key Observations :

  • Linker Effects: The target’s acrylamido linker offers hydrogen-bonding capability (via the amide NH and cyano group), contrasting with thioether/ether linkers in analogs, which prioritize hydrophobicity or flexibility .
  • Heterocyclic Impact: The methylcyclopropyl-furan in the target introduces steric hindrance and thermal stability, whereas isoxazole/isoquinoline moieties in analogs may enhance aromatic interactions or metabolic stability .

Thermodynamic Analogs: Cyanoacrylate Esters ()

Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate derivatives (compounds I and II from RCCT-2024) share the cyanoacrylate backbone but differ in furan substituents:

Compound Furan Substituent Thermodynamic Data (Condensed Phase) Key Findings
I 4-Methylphenyl $ C_p $: 78–370 K; Polynomial dependencies High thermal stability up to 370 K
II 2-Nitrophenyl $ C_p $: 78–370 K; Low-T data in Fig. 1 Nitro group reduces crystal symmetry
Target 2-Methylcyclopropyl Inferred (No direct data) Cyclopropane may enhance rigidity and $ C_p $

Key Observations :

  • Thermodynamic Behavior: Compound I’s heat capacity data (5–80 K) suggest low-temperature stability, a trait the target may share due to its constrained structure. The cyano group’s polarity could further influence entropy and enthalpy in condensed phases .

Implications of Structural and Thermodynamic Differences

  • Bioactivity : The target’s acrylamido group may improve binding to biological targets (e.g., enzymes) compared to ether/thioether linkers in compounds .
  • Material Properties : The cyclopropane moiety could enhance thermal resistance, making the target suitable for high-stability applications, whereas nitro groups (as in compound II) might introduce sensitivity .

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